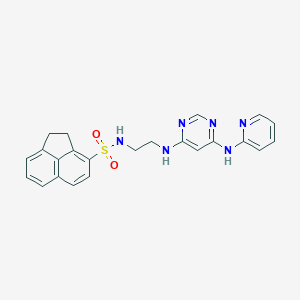

![molecular formula C9H5F4N3O2 B2360106 5,7-双(二氟甲基)吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 438227-84-0](/img/structure/B2360106.png)

5,7-双(二氟甲基)吡唑并[1,5-a]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

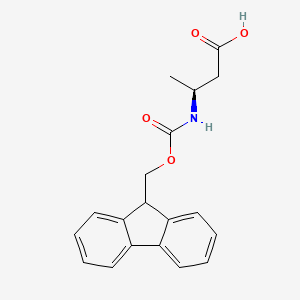

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 438227-84-0. It has a molecular weight of 263.15 .

Synthesis Analysis

The synthesis of this compound involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione . Another method involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H5F4N3O2/c10-7(11)3-1-5(8(12)13)16-6(14-3)2-4(15-16)9(17)18/h1-2,8,14H,(H,17,18) .Chemical Reactions Analysis

The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives were predominantly formed in trifluoroacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 263.15 . More detailed properties such as density, melting point, and boiling point are not available in the retrieved resources.科学研究应用

Pharmaceutical Research

This compound is a valuable pharmacophore in drug design due to its structural similarity to several biologically active molecules. It has been studied for its potential use in the development of new medications, particularly as a core structure in the synthesis of anxiolytics and sedatives like zaleplon, indiplon, and ocinaplon .

Antiviral Agents

The introduction of difluoromethyl groups has been shown to increase the biological activity of molecules. Specifically, derivatives of this compound have been identified through computer screening as potentially active antiviral agents, which could lead to new treatments for viral diseases .

Anticancer Properties

Pyrazolo[1,5-a]pyrimidines, including this compound, are being explored for their anticancer properties. They are considered promising candidates for the treatment of various cancers due to their ability to interfere with cellular processes that are dysregulated in cancer cells .

Anti-Inflammatory Applications

The anti-inflammatory potential of this compound is also under investigation. Its derivatives may play a role in the treatment of inflammatory diseases by modulating the body’s inflammatory response .

Material Science

In material science, this compound’s derivatives can be used as fluorophores. Their photobleaching performance is being studied for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .

Chemical Synthesis

The compound serves as a key intermediate in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines. This is crucial for creating compounds with specific properties for further research and development in various fields .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives could be used as standards or reagents in various assays and chemical analyses to determine the presence or concentration of other substances .

Metabolic Stability Enhancement

The presence of fluorine atoms or fluoroalkyl groups in pharmaceuticals can enhance metabolic stability, making drugs more resistant to metabolic degradation. This compound is being studied for its role in improving the pharmacokinetic profiles of new drugs .

作用机制

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets through different mechanisms . More research is required to elucidate the specific interactions of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with its targets.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been found to be involved in a variety of biochemical pathways , but the specific pathways influenced by 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid remain to be determined.

属性

IUPAC Name |

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N3O2/c10-7(11)3-1-5(8(12)13)16-6(14-3)2-4(15-16)9(17)18/h1-2,7-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAHNBWWMSAPGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CC(=N2)C(=O)O)N=C1C(F)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

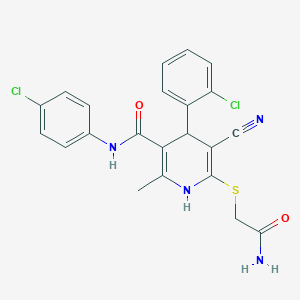

![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)

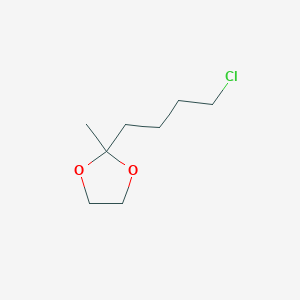

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)

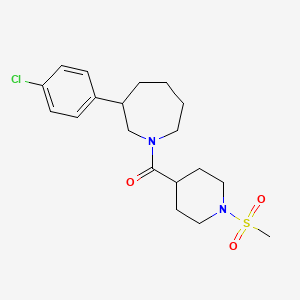

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)

![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)

![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)